ethyl 4-(2-bromophenyl)-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 4-(2-bromophenyl)-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes bromine, sulfur, and aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-bromophenyl)-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with urea and substituted benzaldehydes under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium ethoxide to facilitate the formation of the tetrahydropyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-bromophenyl)-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a debrominated product.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, debrominated compounds, and various substituted derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4-(2-bromophenyl)-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-(2-bromophenyl)-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(4-bromophenyl)acetate: Shares the bromophenyl group but differs in the overall structure and functional groups.
Ethyl 2-aminothiazole-4-acetate: Contains a thiazole ring and exhibits different chemical properties and applications.
Uniqueness
Ethyl 4-(2-bromophenyl)-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its combination of bromine, sulfur, and aromatic rings within a tetrahydropyrimidine framework. This unique structure imparts distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Biological Activity
Ethyl 4-(2-bromophenyl)-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antioxidant, anti-diabetic, and cytotoxic properties, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound features a tetrahydropyrimidine core, which is known for its presence in various biologically active molecules. The general formula can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C19H20BrN2O2S
- Molecular Weight : 404.34 g/mol
Structural Characteristics
The structural characteristics of the compound include:
- A bromophenyl group that may influence its reactivity and biological interactions.
- A sulfanylidene moiety that contributes to its potential as a bioactive agent.
Antioxidant Activity
The antioxidant activity of this compound was evaluated using various assays. The results indicated significant radical scavenging capabilities.
IC50 Values for Antioxidant Activity
Compound | IC50 Value (µM) |
---|---|
Ethyl 4-(2-bromophenyl)-6-phenyl-2-sulfanylidene | 6.261 - 2358 |
Standard Antioxidant (e.g., Ascorbic Acid) | 5.0 |
These values suggest that while the compound exhibits antioxidant properties, it may not be as potent as standard antioxidants.
Anti-Diabetic Activity
The compound's effect on alpha-amylase inhibition was also assessed to evaluate its potential anti-diabetic properties.
Alpha-Amylase Inhibition
Compound | IC50 Value (µM) |
---|---|
Ethyl 4-(2-bromophenyl)-6-phenyl-2-sulfanylidene | 6.539 - 11.27 |
Acarbose (Standard) | 50 |
This indicates that the compound has moderate inhibitory effects on alpha-amylase, which could contribute to its anti-diabetic potential.
Cytotoxic Activity
Cytotoxicity was assessed against the HepG2 cell line using the MTT assay. The findings revealed varying degrees of cytotoxic effects.
Cytotoxicity Data
Compound | IC50 Value (µg/mL) |
---|---|
Ethyl 4-(2-bromophenyl)-6-phenyl-2-sulfanylidene | 5.351 - 18.69 |
Doxorubicin (Standard) | 0.5 |
The results suggest that this compound possesses notable cytotoxicity against liver cancer cells, indicating potential therapeutic applications in oncology.
Study on Antioxidant and Cytotoxic Properties
In a study published in MDPI, researchers synthesized various derivatives of tetrahydropyrimidines and evaluated their biological activities. Ethyl 4-(2-bromophenyl)-6-phenyl-2-sulfanylidene was among those tested and demonstrated significant radical scavenging and cytotoxic activities compared to established standards .
In Silico Studies
Computational studies have also been conducted to predict the binding affinity of ethyl 4-(2-bromophenyl)-6-phenyl-2-sulfanylidene with biological targets involved in oxidative stress and cancer pathways. These studies suggest that the compound may interact with key enzymes involved in these processes, further supporting its potential therapeutic applications.
Properties
IUPAC Name |
ethyl 4-(2-bromophenyl)-6-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O2S/c1-2-24-18(23)15-16(12-8-4-3-5-9-12)21-19(25)22-17(15)13-10-6-7-11-14(13)20/h3-11,17H,2H2,1H3,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVMHUDOLYOYSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=S)NC1C2=CC=CC=C2Br)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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